molecular formula C9H10ClNO3 B6341161 Ethyl 3-chloro-2-methoxypyridine-4-carboxylate CAS No. 1214347-32-6

Ethyl 3-chloro-2-methoxypyridine-4-carboxylate

Cat. No.: B6341161
CAS No.: 1214347-32-6
M. Wt: 215.63 g/mol
InChI Key: PGYDNAIAVGATNF-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-methoxypyridine-4-carboxylate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-2-methoxypyridine-4-carboxylate typically involves the reaction of 3-chloro-2-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-methoxypyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Ethyl 3-chloro-2-methoxypyridine-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-methoxypyridine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating receptor function .

Comparison with Similar Compounds

Ethyl 3-chloro-2-methoxypyridine-4-carboxylate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl 3-chloro-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYDNAIAVGATNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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